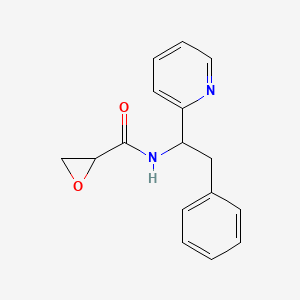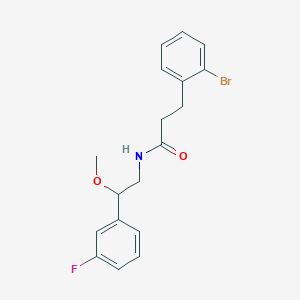
(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(furan-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves studying the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions used in the synthesis .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reagents and conditions required for the reactions, and the mechanism of the reactions .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Synthesis and Characterization
Compounds with structures related to "(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(furan-3-yl)methanone" have been synthesized through innovative procedures, demonstrating their relevance in creating therapeutic agents with anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory properties. A specific synthesis involved a two-step procedure from commercial reagents through Povarov cycloaddition reaction/N-furoylation processes, fully characterized by various spectroscopic methods (Bonilla-Castañeda et al., 2022).
Pharmacological Interest
Another aspect of scientific research on similar compounds includes their transformation into substances with a "privileged pharmacophore scaffold". For instance, Au(I)-catalyzed cyclization of β-propargylamino acrylic derivatives yielded tetrahydropyridines and their fused derivatives, demonstrating their potential for synthetic applications and the creation of compounds with significant pharmacological interest (Matouš et al., 2020).
Therapeutic Applications
Research focusing on the therapeutic applications highlighted the synthesis of new derivatives incorporating pharmacophoric substituents of interest. The reaction of homophthalic anhydride and N-(furan-2-yl-methylidene)-benzylamine under specific conditions yielded tetrahydroisoquinolinones with both a known fragment and various pharmacophoric substituents, showcasing the compound's potential in therapeutic applications (Kandinska et al., 2006).
Role in Organic Synthesis
Moreover, "(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(furan-3-yl)methanone" related compounds play a significant role as intermediates in organic synthesis. A novel process for synthesizing 1-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline, an important intermediate, has been developed, indicating improvements in yield and purification methods, which is crucial for further chemical transformations (Ta, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-(furan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-18(16-7-10-22-13-16)20-9-6-17(12-20)19-8-5-14-3-1-2-4-15(14)11-19/h1-4,7,10,13,17H,5-6,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNCGLZVUOIFFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(furan-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

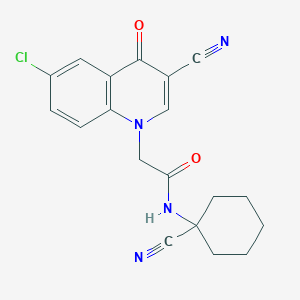
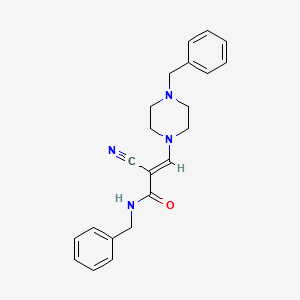
![5-(3-Phenyl-1,2,4-oxadiazol-5-yl)-3-[3-(trifluoromethyl)phenyl]triazol-4-amine](/img/structure/B2813009.png)
![N-(2,6-dimethylphenyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/structure/B2813010.png)
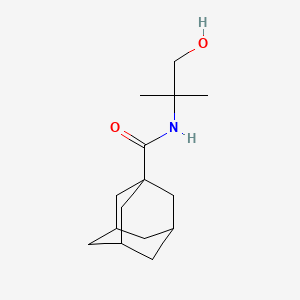

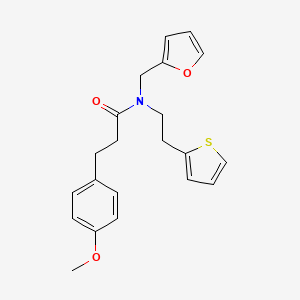
![2-(4-chlorophenyl)-6-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)pyrrolo[3,4-e][1,3]thiazine-5,7(6H,7aH)-dione](/img/structure/B2813016.png)
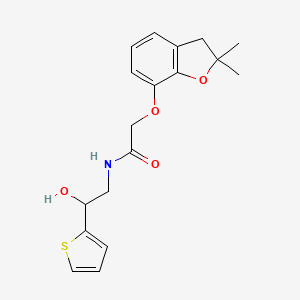
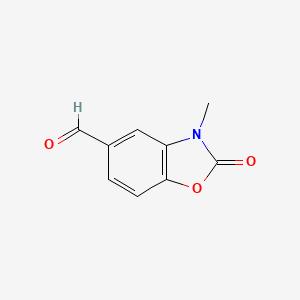
![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2813024.png)
